![molecular formula C13H14FN3O B7475705 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide](/img/structure/B7475705.png)
2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole-based molecule that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential as a therapeutic agent for various inflammatory diseases. Additionally, this compound has a good safety profile, making it a potential candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to explore the potential of this compound as a therapeutic agent for various inflammatory diseases. Finally, studies are needed to investigate the potential of this compound as a tool for studying the role of inflammation in various diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-fluorobenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. This reaction results in the formation of 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, which can be purified through various methods such as column chromatography.
Scientific Research Applications
2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-6-4-5-7-11(10)14/h4-7H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFFPBKCLOMTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.